molecular formula C19H16F3N3O5 B2838494 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 954691-86-2

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2838494
CAS No.: 954691-86-2
M. Wt: 423.348
InChI Key: MXXYPFVKSZFBAR-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H16F3N3O5 and its molecular weight is 423.348. The purity is usually 95%.
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Scientific Research Applications

Antifilarial Agents

The synthesis and evaluation of compounds structurally related to "1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea" have shown promising antifilarial activity against diseases like Brugia pahangi and Litomosoides carinii. These compounds highlight the potential for developing new treatments for filarial infections, a group of neglected tropical diseases caused by filarial parasites (S. Ram et al., 1984).

Antimicrobial and Cytotoxicity

Novel derivatives similar in structure to the compound have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These studies have found some of the compounds to exhibit significant anti-microbial activity against both Gram-positive and Gram-negative bacterial strains, as well as showing cytotoxicity against cancer cell lines, suggesting potential applications in treating infections and cancer (B. Shankar et al., 2017).

Antihyperglycemic Agents

Research into compounds structurally related to "this compound" has also explored their potential as antihyperglycemic agents. These studies have identified compounds that enhance insulin sensitivity, which could be beneficial in the management of type 2 diabetes (B. Cantello et al., 1994).

Anthelmintic Activity

Further investigations have led to the synthesis of derivatives with potential anthelmintic activity, indicating their use in treating parasitic worm infections. The modifications in the heterocyclic ring structure of these compounds have shown promising results against standard anthelmintic drugs (S. Sarkar et al., 2013).

Antioxidant Activity

Additionally, some derivatives have been synthesized and evaluated for their antioxidant activity. These compounds, through their specific structural features, could play a role in mitigating oxidative stress-related diseases (S. George et al., 2010).

Antidiabetic and Antimicrobial Agents

The exploration of trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives has revealed significant antimicrobial and mild antidiabetic activities. These findings open up avenues for the development of new therapeutic agents aimed at managing diabetes and infections (H. Faidallah et al., 2011).

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O5/c20-19(21,22)13-3-1-2-4-14(13)24-17(26)23-8-12-9-25(18(27)30-12)11-5-6-15-16(7-11)29-10-28-15/h1-7,12H,8-10H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXYPFVKSZFBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.